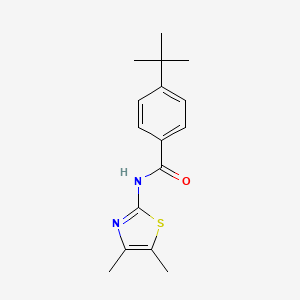

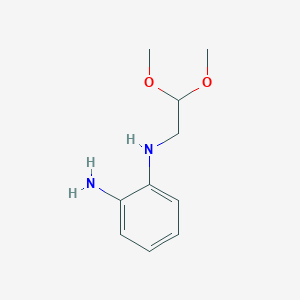

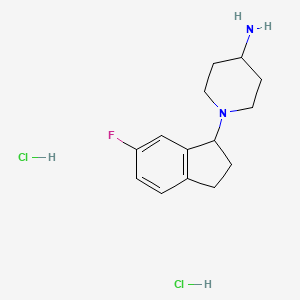

![molecular formula C41H59ClNPPd B14866211 Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)](/img/structure/B14866211.png)

Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct: This compound is particularly known for its effectiveness in cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-nitrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct involves several steps. One common method includes the cross-coupling reactions of imidazole derivatives with dioxane . The synthesis typically involves the following steps:

Starting Materials: 2-Chlorophenethylamine, DICHLORO (N,N,N’,N’-TETRAMETHYLETHYLENEDIAMINE)PALLADIUM (II), Methyllithium, and X-PHOS.

Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature.

Purification: The product is purified by washing with methyl-t-butyl ether (MTBE) and pentane, followed by filtration and drying under vacuum.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct is involved in various types of reactions, including:

Oxidation: It can undergo oxidation reactions to form palladium(IV) species.

Reduction: It can be reduced back to palladium(0) under certain conditions.

Substitution: It participates in substitution reactions where ligands on the palladium center are replaced by other ligands.

Common Reagents and Conditions:

Reagents: Common reagents include aryl halides, amines, and boronic acids.

Major Products: The major products formed from these reactions include various arylated and alkylated compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Widely used in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions.

C-N Bond Formation: Effective in forming carbon-nitrogen bonds, which are essential in the synthesis of amines and amides.

Biology and Medicine:

Androgen Receptor Modulator: Used as an androgen receptor modulator for the treatment of disorders including prostate cancer.

Anti-Infectious Properties: Exhibits properties against bacteria and viruses, including influenza A, respiratory syncytial virus (RSV), human immunodeficiency virus (HIV), and hepatitis B.

Industry:

Catalyst in Industrial Processes: Used as a catalyst in various industrial processes for the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct involves the coordination of the palladium center with the phosphine and amine ligands. This coordination facilitates the activation of aryl halides and other substrates, allowing for efficient cross-coupling reactions. The molecular targets include various organic substrates, and the pathways involved are primarily related to the formation of carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

SPhos Pd G1: Another palladium-based catalyst with similar applications in cross-coupling reactions.

XPhos Pd G2, G3, G4: Variants of XPhos Pd G1 with different ligand structures, offering varying reactivity and selectivity.

Uniqueness: Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct is unique due to its high stability and effectiveness in low catalyst loading conditions. It also offers rapid reaction rates and high yields in various cross-coupling reactions, making it a preferred choice in both academic and industrial settings .

Properties

Molecular Formula |

C41H59ClNPPd |

|---|---|

Molecular Weight |

738.8 g/mol |

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);2-phenylethanamine;chloride |

InChI |

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |

InChI Key |

NMMPMZWIIQCZBA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

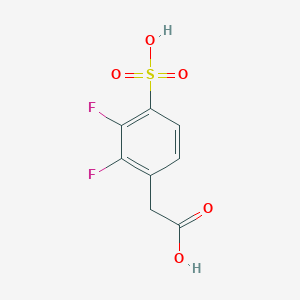

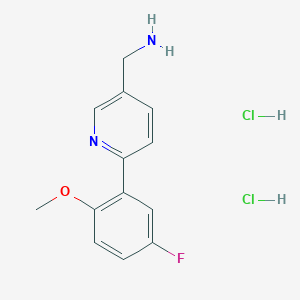

![(2R,3R,4S,5S,6R)-2-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14866152.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide](/img/structure/B14866164.png)